

# An In-depth Technical Guide to the Physicochemical Properties of Trichloroethylene

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## Compound of Interest

Compound Name: Trichloroethylene

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## Introduction

**Trichloroethylene** (TCE), a chlorinated hydrocarbon with the chemical formula  $C_2HCl_3$ , is a volatile, colorless liquid historically used extensively as an industrial solvent and degreasing agent. Its unique combination of physical and chemical properties has made it effective in a variety of applications, but has also led to its emergence as a significant environmental contaminant. Understanding the fundamental physicochemical characteristics of **trichloroethylene** is paramount for researchers in toxicology, environmental science, and drug development to predict its environmental fate, metabolic pathways, and potential biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of **trichloroethylene**, details on experimental methodologies for their determination, and a visualization of its primary metabolic pathways.

## Core Physicochemical Properties

The key physicochemical properties of **trichloroethylene** are summarized in the tables below, providing a quantitative basis for understanding its behavior in various systems.

### Table 1: General and Physical Properties of Trichloroethylene

Property	Value	Reference(s)
Molecular Formula	C <sub>2</sub> HCl <sub>3</sub>	[1][2]
Molecular Weight	131.39 g/mol	[1]
Appearance	Clear, colorless liquid	[1][3]
Odor	Sweet, chloroform-like	[1][3]
Density	1.46 g/cm <sup>3</sup> at 20°C	[1]
Boiling Point	87.2 °C (189 °F)	[2]
Melting Point	-73 °C (-99.4 °F)	[2]
Vapor Pressure	58 mmHg at 20°C	[1]
Viscosity	0.532 mPa·s at 20°C	[1]
Refractive Index (nD)	1.4777 at 19.8°C	[1]

**Table 2: Solubility and Partitioning Behavior of Trichloroethylene**

Property	Value	Reference(s)
Water Solubility	1.280 g/L at 20°C	[1]
Solubility in Organic Solvents	Miscible with ether, ethanol, chloroform	[1]
Octanol-Water Partition Coefficient (log P)	2.26	[1]
Henry's Law Constant	9.02 x 10 <sup>-3</sup> atm·m <sup>3</sup> /mol at 25°C	[3]

## Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is essential for modeling and risk assessment. The following sections outline the principles of standard methodologies used to measure the key properties of volatile organic compounds like **trichloroethylene**.

## Boiling Point Determination (OECD Test Guideline 103)

Several methods are recommended for determining the boiling point of a substance. These include:

- **Ebulliometer Method:** This method involves measuring the temperature at which the vapor pressure of the liquid is equal to the atmospheric pressure. An ebulliometer is a specialized apparatus designed for precise boiling point measurements.
- **Dynamic Method:** A sample is heated, and the temperature at which boiling begins is recorded. This can be done by observing the formation of a steady stream of bubbles.
- **Differential Scanning Calorimetry (DSC):** This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The boiling point is identified as the temperature at which a sharp endothermic peak occurs, corresponding to the latent heat of vaporization.<sup>[4][5][6]</sup>

## Vapor Pressure Measurement (ASTM D2879-86)

The vapor pressure of a volatile liquid can be determined using a static or dynamic method. A common approach involves:

- **Sample Preparation:** A small amount of the liquid is placed in a thermostatically controlled vessel.
- **Equilibration:** The vessel is sealed and allowed to reach thermal equilibrium at a specific temperature.
- **Pressure Measurement:** The pressure exerted by the vapor in the headspace above the liquid is measured using a pressure transducer.
- **Data Analysis:** The vapor pressure is recorded at various temperatures to establish a vapor pressure curve. Gas chromatography retention times can also be used to estimate vapor pressure.<sup>[7][8]</sup>

## Water Solubility (OECD Test Guideline 105)

Two primary methods are used depending on the expected solubility:

- Flask Method (for solubilities  $> 10^{-2}$  g/L):
  - An excess amount of the substance is added to a flask containing purified water.
  - The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.
  - The solution is then centrifuged or filtered to remove any undissolved substance.
  - The concentration of the substance in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Column Elution Method (for solubilities  $< 10^{-2}$  g/L):
  - A solid support material in a column is coated with the test substance.
  - Water is passed through the column at a slow, constant rate.
  - The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Octanol-Water Partition Coefficient (Shake Flask Method - EPA/OECD Guidelines)

The octanol-water partition coefficient ( $\log P$ ) is a measure of a chemical's lipophilicity. The shake flask method is a standard procedure for its determination:

- Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Test Solution Preparation: A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water.
- Partitioning: The two phases are mixed in a vessel and shaken vigorously to allow for the partitioning of the substance between the two layers until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

- **Concentration Analysis:** The concentration of the substance in each phase is determined using an appropriate analytical method.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as  $\log P$ .<sup>[3][13][14][15]</sup>

## Viscosity Measurement (ASTM D445)

The kinematic viscosity of a liquid is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.

- **Sample Preparation:** The liquid sample is brought to the desired temperature in a constant-temperature bath.
- **Viscometer Loading:** The viscometer is filled with the sample.
- **Flow Time Measurement:** The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.
- **Calculation:** The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.<sup>[2][16][17][18][19]</sup>

## Refractive Index Measurement (ASTM D1218)

The refractive index is a fundamental physical property that can be measured with a refractometer.

- **Instrument Calibration:** The refractometer is calibrated using a standard of known refractive index.
- **Sample Application:** A small drop of the liquid sample is placed on the prism of the refractometer.
- **Measurement:** The instrument measures the angle at which light is refracted as it passes through the sample.

- Reading: The refractive index is read directly from the instrument's scale or digital display. The measurement is typically performed at a standard temperature, such as 20°C.[\[1\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

## Henry's Law Constant Determination

A common experimental method for determining the Henry's Law constant for volatile organic compounds involves:

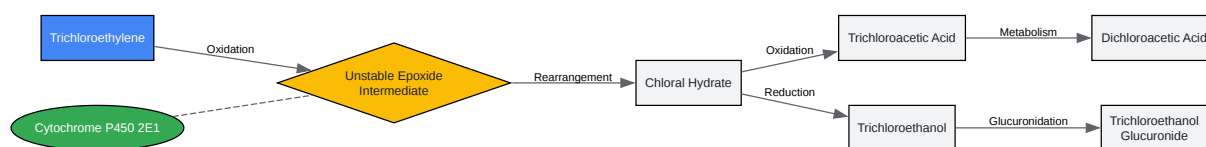
- Equilibrium Setup: A known volume of an aqueous solution of the compound is placed in a sealed vessel with a known headspace volume.
- Equilibration: The vessel is agitated at a constant temperature until equilibrium is reached between the aqueous and gas phases.
- Sampling: Samples are taken from both the headspace (gas phase) and the liquid phase.
- Analysis: The concentration of the compound in both phases is determined using a sensitive analytical technique, typically a purge-and-trap gas chromatograph with an electron capture detector (GC-ECD).
- Calculation: The Henry's Law constant is calculated as the ratio of the equilibrium concentration in the gas phase to the equilibrium concentration in the aqueous phase.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

## Metabolic Pathways of Trichloroethylene

**Trichloroethylene** undergoes two primary metabolic pathways in the body: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation. These pathways are critical in understanding the toxicology and potential carcinogenicity of TCE.

### Cytochrome P450 (CYP) Oxidation Pathway

The main pathway for TCE metabolism is oxidation, primarily mediated by the cytochrome P450 enzyme system, with CYP2E1 being a key isoform.[\[1\]](#)[\[20\]](#) This pathway leads to the formation of several metabolites, including chloral hydrate, trichloroacetic acid (TCA), and dichloroacetic acid (DCA).[\[1\]](#)

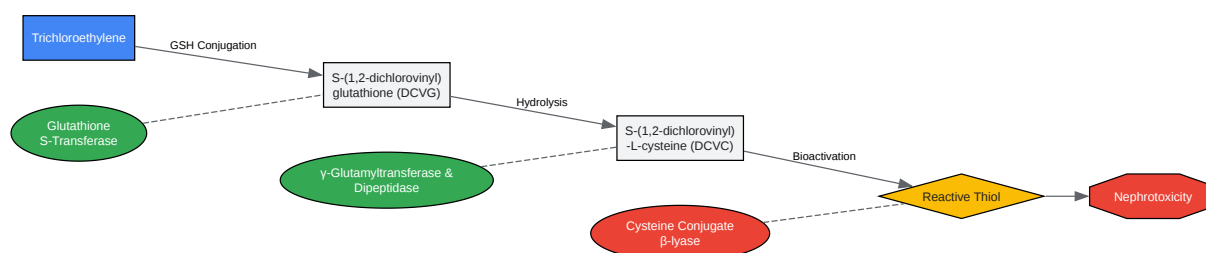


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### Cytochrome P450 Oxidation Pathway of Trichloroethylene

## Glutathione (GSH) Conjugation Pathway

A secondary, but toxicologically significant, metabolic route for **trichloroethylene** is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[1] This pathway is particularly important in the kidneys and is associated with nephrotoxicity.[1]



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### Glutathione Conjugation Pathway of Trichloroethylene

## Conclusion

The physicochemical properties of **trichloroethylene** dictate its environmental distribution, biological uptake, and metabolic fate. A thorough understanding of these properties, grounded in standardized experimental methodologies, is crucial for professionals in research and drug development. The metabolic pathways, particularly the generation of reactive metabolites through both oxidation and glutathione conjugation, are central to its toxicological profile. This guide provides a foundational resource for further investigation into the complex interactions of **trichloroethylene** with biological and environmental systems.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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